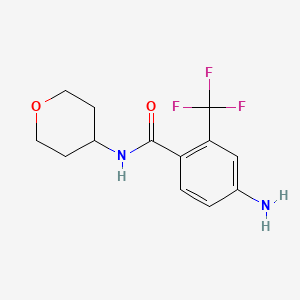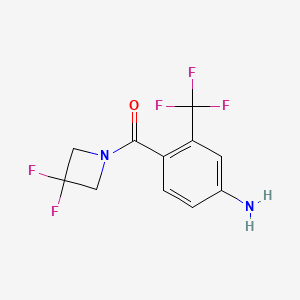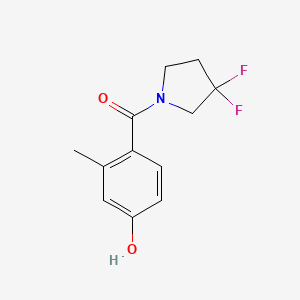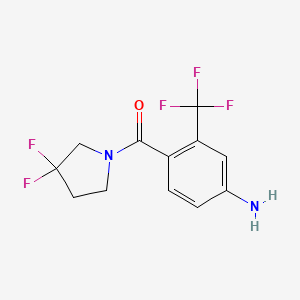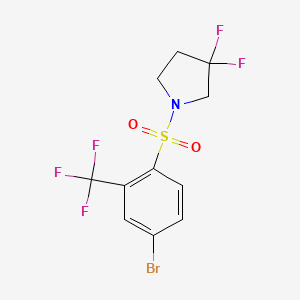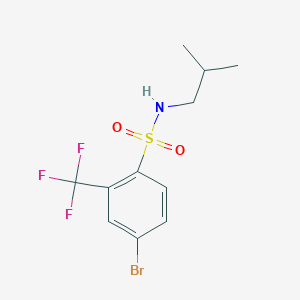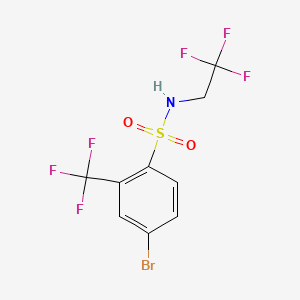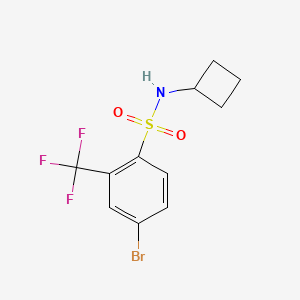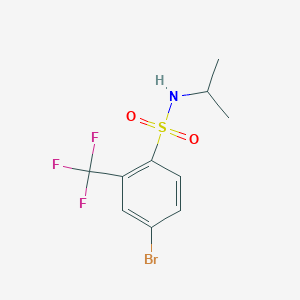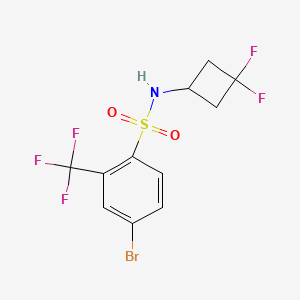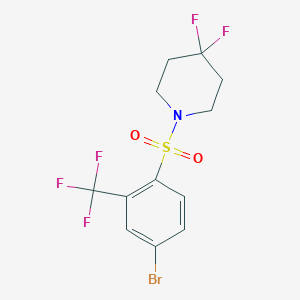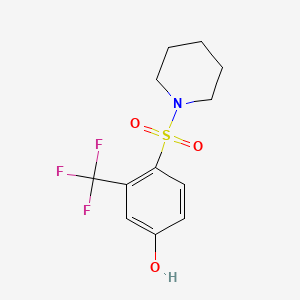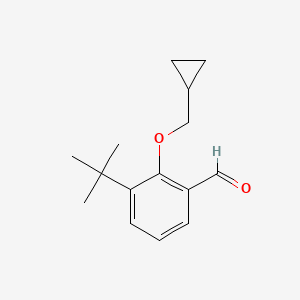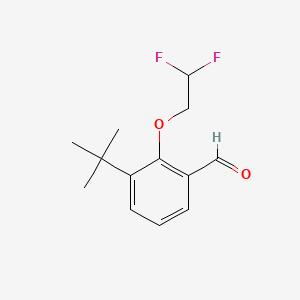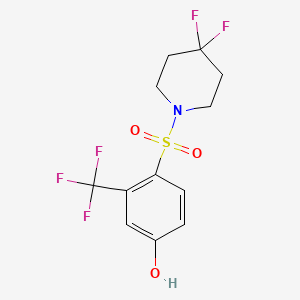
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol: is a complex organic compound characterized by its unique structural features, including a difluoropiperidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol typically involves multiple steps, starting with the preparation of the difluoropiperidine core One common approach is the reaction of 4,4-difluoropiperidine with a suitable sulfonyl chloride under controlled conditions to introduce the sulfonyl group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to streamline the process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The sulfonyl group can be reduced to sulfides or other reduced forms.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like sodium hydride (NaH) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: : Sulfides, thioethers, and other reduced derivatives.
Substitution: : Amides, esters, and other substituted phenolic compounds.
Scientific Research Applications
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Industry: : It can be utilized in the production of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol: can be compared to other similar compounds, such as:
4-(4,4-Difluoropiperidin-1-yl)phenol: : Lacks the trifluoromethyl group.
3-(Trifluoromethyl)phenol: : Lacks the difluoropiperidine ring.
4,4-Difluoropiperidine: : Lacks the phenol and sulfonyl groups.
This compound .
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)sulfonyl-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F5NO3S/c13-11(14)3-5-18(6-4-11)22(20,21)10-2-1-8(19)7-9(10)12(15,16)17/h1-2,7,19H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRVCFEKHPDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=C(C=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
